molecular formula C9H11NO B1294739 (2,3-Dihydrobenzofuran-2-yl)methanamine CAS No. 21214-11-9

(2,3-Dihydrobenzofuran-2-yl)methanamine

Cat. No. B1294739
CAS RN: 21214-11-9
M. Wt: 149.19 g/mol
InChI Key: ASPSZCAHOMXPBE-UHFFFAOYSA-N
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Description

“(2,3-Dihydrobenzofuran-2-yl)methanamine” is an organic compound that belongs to the class of heterocyclic amines . It is a member of 1-benzofurans .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzofurans has been a topic of interest due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .


Molecular Structure Analysis

The molecular formula of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is C9H11NO . The InChI code is 1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2 . The Canonical SMILES is C1C(OC2=CC=CC=C21)CN .


Physical And Chemical Properties Analysis

The molecular weight of “(2,3-Dihydrobenzofuran-2-yl)methanamine” is 149.19 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 35.2 Ų .

Scientific Research Applications

Catalytic Applications and Synthetic Chemistry

A study on diiron(III) complexes, including derivatives similar in structure to "(2,3-Dihydrobenzofuran-2-yl)methanamine," explored their role as catalysts for selective hydroxylation of alkanes. These complexes demonstrated efficient catalysis with high turnover numbers and selectivity, emphasizing the importance of the ligand structure in determining the catalytic efficiency and selectivity in alkane hydroxylation (Sankaralingam & Palaniandavar, 2014).

Synthesis of Heterocyclic Compounds

Research on the synthesis and characterization of Schiff bases from 3-aminomethyl pyridine, which shares functional similarities with "(2,3-Dihydrobenzofuran-2-yl)methanamine," highlighted potential anticonvulsant agents. These compounds showed significant seizure protection in various models, pointing to the therapeutic potential of structurally similar compounds (Pandey & Srivastava, 2011).

Antimicrobial and Anticancer Studies

A study on the synthesis and antimicrobial evaluation of 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine derivatives, which are related to "(2,3-Dihydrobenzofuran-2-yl)methanamine," found these compounds to exhibit variable degrees of antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).

Molecular Docking and Biological Efficacy

Characterization, molecular docking, and biological studies on Schiff base rare earth metal complexes involving 1-(furan-2-yl) methanamine revealed their antibacterial and anticancer potential. These complexes showed significant efficacy against microbial targets and cancer cell lines, highlighting the utility of such compounds in medicinal chemistry (Preethi et al., 2021).

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPSZCAHOMXPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274884
Record name (2,3-Dihydrobenzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzofuran-2-yl)methanamine

CAS RN

21214-11-9
Record name (2,3-Dihydrobenzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione (0.97 g, 3.47 mmol) in MeOH (15 mL) and CH2Cl2 (5 mL) is added hydrazine (0.55 mL, 17.4 mmol). After 20 h at rt, the mixture is filtered off and the filtrate is concentrated. The residue is diluted with water (50 mL), and extracted with CH2Cl2 (2×50 mL). The extracts are dried (MgSO4), filtered, and concentrated to afford C-(2,3-dihydro-benzofuran-2-yl)-methylamine, which is used for a next step without further purification. LCMS: RT=1.25 minutes; MS: 150 (M+H).
Name
2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Furet, V Bordas, M Le Douget, B Salem… - …, 2022 - Wiley Online Library
Inhibition of the YAP‐TEAD protein‐protein interaction is an attractive therapeutic concept under intense investigation with the objective to treat cancers associated with a dysregulation …
H Sellner, E Chapeau, P Furet, M Voegtle… - …, 2023 - Wiley Online Library
The inhibition of the YAP‐TEAD protein‐protein interaction constitutes a promising therapeutic approach for the treatment of cancers linked to the dysregulation of the Hippo signaling …

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